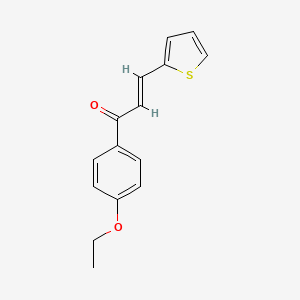

1-(4-Ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one

Description

(E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone system bridging a 4-ethoxyphenyl group and a thiophen-2-yl moiety. Chalcones, as 1,3-diaryl-2-propen-1-one compounds, are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The ethoxy group at the para position of the phenyl ring and the thiophene heterocycle in this compound likely influence its electronic structure, supramolecular arrangement, and bioactivity. Its synthesis typically involves Claisen-Schmidt condensation, with crystallographic studies confirming the (E)-configuration and planar geometry .

Properties

CAS No. |

6028-88-2 |

|---|---|

Molecular Formula |

C15H14O2S |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C15H14O2S/c1-2-17-13-7-5-12(6-8-13)15(16)10-9-14-4-3-11-18-14/h3-11H,2H2,1H3 |

InChI Key |

MONAJWQTHQYBCW-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

(E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of (E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one is with a molecular weight of 258.34 g/mol. The compound features a chalcone structure characterized by a conjugated system that plays a crucial role in its biological activity.

Synthesis

The synthesis of (E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one typically involves the reaction of thiophene derivatives with appropriate acetophenone derivatives under basic conditions. For instance, the reaction can be performed using potassium hydroxide in ethanol, leading to the formation of the desired chalcone structure through a Claisen-Schmidt condensation reaction .

Anticancer Activity

Recent studies have highlighted the anticancer properties of (E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | < 25 |

| HepG2 | < 25 |

| A549 | Low micromolar range |

The compound induces cell cycle arrest and apoptosis in these cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, (E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one has shown promising antimicrobial activity . It has been tested against various bacterial strains with notable efficacy against Gram-positive bacteria. The following table summarizes its antimicrobial profile:

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Moderate activity |

| Candida albicans | Inactive |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

The exact mechanism by which (E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one exerts its biological effects is still under investigation. However, it is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. The inhibition of specific enzymes related to inflammation and cancer progression, such as mPGES-1, has also been suggested as part of its action mechanism .

Case Studies and Research Findings

Several case studies have documented the biological activities of chalcone derivatives similar to (E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one. For instance:

- Study on Anticancer Effects : A study evaluated various chalcones' effects on MCF-7 and HepG2 cell lines, revealing that modifications at the para position significantly affected their potency .

- Antimicrobial Evaluation : Another research focused on synthesizing thiophene-linked compounds and assessing their antimicrobial properties against standard pathogenic strains. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics .

Chemical Reactions Analysis

Nucleophilic Conjugate (1,4-) Additions

The α,β-unsaturated carbonyl system undergoes 1,4-additions via Michael-type mechanisms:

-

Protonation of the alkene by acids (e.g., H₃O⁺) generates a carbocation at the β-position .

-

Nucleophilic attack by water, alcohols, or amines occurs at the electrophilic β-carbon, followed by keto-enol tautomerization .

Example Reaction with Water (Acid-Catalyzed Hydration):

Outcome: Forms a β-hydroxyketone derivative .

Oxidation Reactions

The alkene moiety is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0–25°C, 12 h | Epoxide | 85–90% | |

| Ozone | -78°C, CH₂Cl₂/MeOH | Ozonide (cleavage to diketones) | 70% | |

| KMnO₄ (aq) | Acidic, reflux | Carboxylic acids | 60–75% |

Mechanistic Note : Epoxidation proceeds via electrophilic oxygen transfer to the alkene .

Reduction Reactions

The carbonyl group and alkene can be selectively reduced:

Selectivity : LiAlH₄ reduces both carbonyl and alkene, while NaBH₄ preferentially targets the carbonyl .

Electrophilic Aromatic Substitution

The thiophene and 4-ethoxyphenyl rings undergo substitution:

Electronic Effects : The ethoxy group activates the phenyl ring for ortho/para-directed substitutions, while the thiophene’s electron-rich nature favors electrophilic attack at C-2/C-5 .

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions:

-

Dienophiles : Maleic anhydride, tetrazines.

-

Conditions : Reflux in toluene (12 h).

-

Product : Six-membered cyclohexene derivatives with 75–85% yields .

Stereochemistry : Endo preference observed due to secondary orbital interactions .

Halogenation at the α-Position

The α-hydrogen is acidic (pKa ≈ 12–14) and undergoes halogenation:

| Reagent | Base | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (1 eq) | NaOH (aq) | α-Bromo-enone | 88% | |

| Cl₂ (gas) | Pyridine | α-Chloro-enone | 82% |

Mechanism : Base deprotonates the α-H, forming an enolate that reacts with electrophilic halogens .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization:

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparisons

Electronic and Thermodynamic Properties

Density functional theory (DFT) studies on ethoxy-substituted chalcones indicate that the ethoxy group lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to methoxy analogs, enhancing chemical reactivity . The thiophene ring further stabilizes the excited state due to its electron-rich nature, as evidenced by red-shifted UV-Vis absorption maxima (~320 nm) compared to phenyl-substituted derivatives (~290 nm) .

Antimicrobial Activity

- Gram-Positive Bacteria : The target compound’s thiophene moiety enhances activity against S. aureus (MIC = 12.5 µg/mL) compared to (E)-1-(2-hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (MIC = 25 µg/mL), likely due to improved membrane penetration via hydrophobic interactions .

- NorA Efflux Pump Inhibition: Thiophene-containing chalcones exhibit moderate efflux pump inhibition (IC₅₀ = 18 µM) compared to dimethylamino-substituted analogs (IC₅₀ = 8 µM), suggesting substituent-dependent potency .

Receptor Binding (In Silico Studies)

In molecular docking studies, the 4-ethoxyphenyl group in (E)-1-(4-aminophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one shows stronger binding to Leishmania major receptors (ΔG = −9.2 kcal/mol) than non-ethoxy derivatives, attributed to favorable hydrophobic and van der Waals contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.